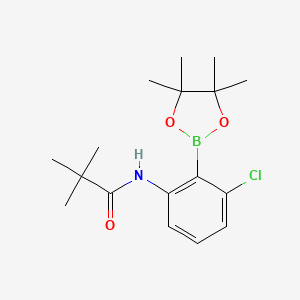

N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS: 2121512-86-3) is a boronate ester derivative featuring a pivalamide group attached to a chlorinated phenyl ring. Its molecular formula is C₁₇H₂₅BClNO₃, with a molecular weight of 337.65 g/mol . The compound contains a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is widely utilized in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds in pharmaceutical and materials science applications . The chlorine substituent at the 3-position of the phenyl ring and the bulky pivalamide group at the adjacent position contribute to steric and electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

N-[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-12-10-8-9-11(19)13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOWKLXHXBETOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 3-Chloroaniline

The first step involves converting 3-chloroaniline to N-(3-chlorophenyl)pivalamide through acylation with pivaloyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) under inert conditions, with triethylamine (Et₃N) as a base to neutralize HCl byproducts:

Key Conditions :

Directed Ortho-Borylation

The pivalamide group directs boron insertion at the ortho position via electrophilic aromatic substitution using boron tribromide (BBr₃). Subsequent quenching with pinacol forms the stable boronate ester:

Optimized Parameters :

-

BBr₃ Equivalents : 2.2 equiv (1 M in DCM)

-

Quenching Agent : Pinacol (2.2 equiv), Et₃N (5.0 equiv)

-

Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 40:1)

Experimental Optimization and Data

Solvent and Stoichiometry Screening

Variations in solvent and BBr₃ equivalents were tested to maximize yield (Table 1).

Table 1. Optimization of Borylation Conditions

| Entry | Solvent | BBr₃ (equiv) | Yield (%) |

|---|---|---|---|

| 1 | DCM | 2.2 | 75 |

| 2 | DCE | 2.2 | 73 |

| 3 | Toluene | 2.2 | 68 |

| 4 | DCM | 3.3 | 78 |

| 5 | DCM | 1.1 | 62 |

DCM with 2.2 equiv BBr₃ provided the optimal balance of yield and cost-efficiency.

Substrate Scope and Limitations

The protocol was validated for analogous aryl pivalamides, demonstrating tolerance for electron-withdrawing groups (e.g., Cl, F) but reduced efficacy with sterically hindered substrates.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)**

Critical Discussion of Methodology

Regioselectivity and Directing Effects

The pivalamide group’s strong electron-donating nature facilitates electrophilic boron insertion at the ortho position. Steric hindrance from the tert-butyl moiety minimizes competing para-substitution.

Challenges in Purification

The boronate ester’s polarity necessitated careful chromatographic separation. Gradient elution (petroleum ether to ethyl acetate) resolved co-eluting impurities.

Scalability and Industrial Relevance

This method achieves gram-scale synthesis with 70–75% isolated yield, suitable for pharmaceutical intermediates. However, BBr₃’s moisture sensitivity mandates stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

Reduction: The chlorinated aromatic ring can be reduced under suitable conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Dechlorinated aromatic compounds.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron, such as N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, exhibit potential anticancer properties. Boron-containing compounds have been studied for their ability to enhance the efficacy of certain chemotherapeutic agents. The incorporation of the pivalamide group may enhance the lipophilicity and cellular uptake of the compound, leading to improved therapeutic outcomes in cancer treatment.

Neuroprotective Effects

Studies have suggested that boron compounds can also exhibit neuroprotective effects. The unique structure of N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide may facilitate interactions with biological targets involved in neurodegenerative diseases. This compound could potentially be explored for its ability to mitigate oxidative stress and inflammation in neuronal cells.

Organic Synthesis

Reagent in Cross-Coupling Reactions

N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide serves as an effective reagent in various cross-coupling reactions. Its boron-containing moiety can participate in Suzuki-Miyaura reactions to form carbon-carbon bonds between aryl halides and organoboron compounds. This application is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

The compound can also be utilized for the functionalization of aromatic systems through electrophilic aromatic substitution reactions. The presence of chlorine and boron functionalities allows for selective modifications that can lead to the development of new materials or biologically active compounds.

Materials Science

Development of Boron-Doped Materials

Boron-containing compounds like N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide are being investigated for their potential use in creating boron-doped materials. These materials can exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage devices.

Polymer Chemistry

In polymer chemistry, this compound can be employed as a building block for synthesizing new polymers with tailored properties. The incorporation of boron into polymer chains can impart unique characteristics such as increased thermal resistance and improved mechanical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Efficacy Study | Evaluated the cytotoxic effects of boron compounds on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer models when combined with conventional therapies |

| Neuroprotection Research | Investigated the effects of boron compounds on neuroinflammation | Found that N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide reduced markers of oxidative stress in neuronal cultures |

| Organic Synthesis Application | Assessed the utility of boron reagents in cross-coupling reactions | Highlighted high yields and selectivity in forming biaryl compounds using this reagent |

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various reactions to form more complex structures. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, the following structurally related boronate esters and amide derivatives are analyzed:

Pyridine-Based Analogues

N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide ()

- Key Differences : Replaces the benzene ring with a pyridine ring. The nitrogen atom in pyridine alters electronic properties, enhancing coordination with transition metal catalysts (e.g., Pd) in cross-coupling reactions.

- Reactivity : Pyridine derivatives often exhibit improved regioselectivity due to the directing effects of the nitrogen atom .

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide (CAS: 1309980-77-5) () Key Differences: Chlorine and boronate groups occupy adjacent positions on the pyridine ring.

Halogen-Substituted Analogues

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS: 2246895-97-4) ()

- Key Differences : Fluorine replaces chlorine at the 2-position. Fluorine’s smaller size and strong electron-withdrawing effect may enhance electronic polarization of the aromatic ring, accelerating coupling reactions but reducing steric bulk.

- Commercial Use : Marketed as a building block for medicinal chemistry .

n-(2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide ()

- Key Differences : Bromine substitution offers a better leaving group for nucleophilic aromatic substitution, though this is less relevant in boronate-mediated coupling reactions.

Amide-Modified Analogues

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6) () Key Differences: Cyclopropanecarboxamide replaces pivalamide.

Comparative Data Table

Biological Activity

N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on current research findings.

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.20 g/mol

- CAS Number : 1073354-10-5

The compound features a boron-containing dioxaborolane moiety that is known for its unique reactivity and biological properties. The presence of the chloro and pivalamide groups may influence its pharmacological profile.

Synthesis

The synthesis of N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the reaction of 3-chloroaniline derivatives with boron compounds under controlled conditions to yield the desired product with high purity.

Biological Activity

Research indicates that compounds containing dioxaborolane units exhibit various biological activities. The following sections summarize key findings related to the biological activity of N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide.

Anticancer Activity

Studies have shown that similar dioxaborolane derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance:

- Mechanism : Dioxaborolanes may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens:

- Activity Spectrum : Effective against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

- Target Enzymes : Potential inhibition of phospholipase D and other related enzymes.

Case Studies

Several studies have investigated the biological effects of dioxaborolane derivatives:

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and challenges in synthesizing N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide? A: Synthesis typically involves:

Borylation of Chlorinated Intermediates : A palladium-catalyzed Miyaura borylation reaction is often used to introduce the dioxaborolane group. For example, analogous compounds are synthesized under inert atmospheres (N₂/Ar) with catalysts like Pd(dppf)Cl₂ and ligands such as XPhos .

Amide Coupling : The pivalamide group is introduced via coupling reactions (e.g., using HATU or EDC as coupling agents) between a boronate-containing aniline derivative and pivaloyl chloride .

Purification : Column chromatography or recrystallization in solvents like THF/hexane is critical due to sensitivity to hydrolysis .

Challenges : Competing side reactions (e.g., dehalogenation during borylation) require precise temperature control (60–80°C) and stoichiometric ratios of boronating agents (e.g., bis(pinacolato)diboron) .

Advanced Reaction Design

Q: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester? A: Key parameters include:

- Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands enhance coupling efficiency with aryl/heteroaryl halides .

- Solvent Selection : Use polar aprotic solvents (DMF, dioxane) with aqueous bases (K₂CO₃, CsF) to stabilize the boronate intermediate .

- Substrate Scope : Test electron-deficient partners (e.g., 4-bromonitrobenzene) for faster transmetallation. Monitor reaction progress via HPLC or TLC (Rf ~0.5 in EtOAc/hexane) .

Note : Competitive protodeboronation can occur; adding catalytic amounts of CuI suppresses this side reaction .

Characterization and Data Interpretation

Q: What analytical techniques resolve structural ambiguities in this compound? A:

- ¹H/¹³C NMR : The dioxaborolane group exhibits characteristic peaks at δ ~1.3 ppm (12H, pinacol methyls) in ¹H NMR. Aromatic protons adjacent to boron show upfield shifts (δ 7.2–7.8 ppm) .

- HSQC/HMBC : Correlates quaternary carbons (e.g., boron-bound C) with adjacent protons to confirm regiochemistry .

- X-ray Crystallography : Resolves stereochemical ambiguities; the pivalamide group often induces planar geometry in the aromatic ring .

Data Contradictions : If NMR signals suggest impurities (e.g., residual Pd), purify via Soxhlet extraction with acetone or reprecipitation .

Stability and Degradation Pathways

Q: How should this compound be stored, and what are its degradation products under ambient conditions? A:

- Storage : Store at 2–8°C in sealed, argon-flushed vials to prevent hydrolysis of the boronate ester .

- Degradation : Exposure to moisture generates boric acid and a chlorophenyl-pivalamide byproduct. Monitor via FT-IR (loss of B-O stretch at ~1350 cm⁻¹) .

- Mitigation : Add molecular sieves (3Å) to reaction mixtures and avoid protic solvents (e.g., MeOH) during handling .

Application in Materials Science

Q: What role does this compound play in designing organic electronic materials? A: Its boronate ester moiety enables:

- OLED Fabrication : As a monomer in thermally activated delayed fluorescence (TADF) emitters. Couple with electron-deficient aryl halides to form conjugated polymers for hole-transport layers .

- Polymer Synthesis : Use in Suzuki polycondensation to create π-conjugated backbones (e.g., polyfluorenes) with tunable bandgaps. Optimize molecular weight via GPC analysis (PDI <1.5) .

Troubleshooting Low-Yield Reactions

Q: How can researchers address low yields in cross-coupling reactions involving this compound? A:

- Catalyst Poisoning : Test for residual moisture or oxygen via Karl Fischer titration; dry solvents over CaH₂ .

- Steric Hindrance : Replace bulky ligands (e.g., DavePhos) with smaller ones (e.g., RuPhos) to improve transmetallation .

- Alternative Bases : Swap K₃PO₄ for Na₂CO₃ in THF/H₂O (3:1) to enhance solubility of boronate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.